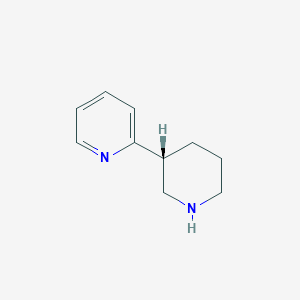

(R)-2-(Piperidin-3-yl)pyridine

Beschreibung

Significance of Piperidine (B6355638) and Pyridine (B92270) Moieties in Medicinal Chemistry

Piperidine and pyridine are fundamental nitrogen-containing heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and natural products. bohrium.comresearchgate.netglobalscientificjournal.com Their derivatives are utilized in a broad spectrum of therapeutic areas, including as antibacterial, antifungal, anticancer, and antihypertensive agents. bohrium.comresearchgate.net The presence of these moieties in a molecule can significantly influence its pharmacological properties.

The piperidine ring, a saturated six-membered heterocycle, is a common structural motif in over twenty classes of drugs, including treatments for Alzheimer's disease, cancer, and analgesics. encyclopedia.pub Its flexible conformation allows it to act as a versatile scaffold, and its basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. encyclopedia.pubijnrd.org Naturally occurring alkaloids such as piperine, the main active component of black pepper, feature a piperidine ring and exhibit a range of biological activities. encyclopedia.pub

The pyridine ring is an aromatic six-membered heterocycle that is also a key component in many biologically important molecules, including vitamins like niacin and pyridoxine. beilstein-journals.org Its aromatic nature and the presence of the nitrogen atom, which can act as a hydrogen bond acceptor, contribute to its diverse pharmacological activities. researchgate.netmdpi.com Pyridine derivatives are prominent in medicinal chemistry, with applications in treating a variety of conditions, including cancer and inflammatory diseases. researchgate.net The combination of piperidine and pyridine rings within a single molecular structure can lead to hybrid compounds with enhanced biological activity. bohrium.com

Table 1: Examples of Drugs Containing Piperidine or Pyridine Moieties

| Drug Name | Moiety | Therapeutic Class |

|---|---|---|

| Donepezil | Piperidine | Alzheimer's Disease ijnrd.org |

| Pimozide | Piperidine | Antipsychotic ijnrd.org |

| Meperidine | Piperidine | Analgesic ijnrd.org |

| Rosiglitazone | Pyridine | Antidiabetic beilstein-journals.org |

| Pioglitazone | Pyridine | Antidiabetic beilstein-journals.org |

| Nicotine | Pyridine | Alkaloid beilstein-journals.org |

Importance of Chirality in Drug Design and Biological Activity

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images called enantiomers, is of paramount importance in drug design and development. lifechemicals.comchiralpedia.com Biological systems, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids and D-sugars. researchfloor.org This inherent chirality means that the two enantiomers of a chiral drug can interact differently with their biological targets, leading to significant variations in their pharmacological effects. researchfloor.orglongdom.org

One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even cause undesirable or toxic effects. chiralpedia.com A tragic historical example is thalidomide, where one enantiomer was effective against morning sickness, while the other caused severe birth defects, underscoring the critical need to consider stereochemistry in drug development. lifechemicals.com

The differential activity of enantiomers arises from their distinct three-dimensional spatial arrangements, which affect how they bind to their targets. longdom.org Consequently, the development of single-enantiomer drugs, a strategy known as a "chiral switch," can lead to improved therapeutic profiles, including enhanced potency, greater selectivity, and reduced side effects. chiralpedia.com Regulatory agencies often require the separate evaluation of each enantiomer for safety and efficacy. longdom.org

Table 2: Comparison of Enantiomer Properties in Chiral Drugs

| Drug | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Ibuprofen | Active form responsible for pain relief. longdom.org | Less active form. |

| Albuterol | Active form used to treat asthma. longdom.org | Less active form. |

| L-DOPA | Used to treat Parkinson's disease. longdom.org | Inactive. |

Overview of (R)-2-(Piperidin-3-yl)pyridine and Related Chiral Heterocycles in Research

This compound is a chiral molecule that belongs to the class of piperidinyl-pyridine scaffolds. It is the (R)-enantiomer of 3-(piperidin-2-yl)pyridine. While the (S)-enantiomer, anabasine, is a naturally occurring alkaloid, the (R)-form is a synthetic analog that has garnered interest in medicinal chemistry research. The specific stereochemistry of this compound is crucial as it dictates its interaction with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research into chiral 2-(piperidin-3-yl)pyridine (B1590756) derivatives focuses on understanding the structure-activity relationships (SAR) and how the stereochemistry at the chiral center of the piperidine ring influences binding affinity and functional activity at various receptor subtypes. The synthesis of enantiomerically pure forms of these compounds is a key aspect of this research, often involving asymmetric synthesis or chiral resolution techniques. nih.gov

The study of such chiral heterocycles is driven by the quest for novel therapeutic agents with improved selectivity and efficacy for a range of neurological and other disorders. The exploration of this compound and its analogs contributes to the broader understanding of how chirality impacts the pharmacological properties of piperidinyl-pyridine scaffolds.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14N2 |

|---|---|

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

2-[(3R)-piperidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2/t9-/m1/s1 |

InChI-Schlüssel |

ZCEKZDKAGHJNRD-SECBINFHSA-N |

Isomerische SMILES |

C1C[C@H](CNC1)C2=CC=CC=N2 |

Kanonische SMILES |

C1CC(CNC1)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for R 2 Piperidin 3 Yl Pyridine and Enantioenriched Piperidinyl Pyridines

Enantioselective Synthesis Strategies

The enantioselective synthesis of piperidinyl-pyridines is crucial for the development of chiral drugs and biologically active compounds. Several cutting-edge strategies have emerged to address this synthetic challenge, providing access to highly enantioenriched piperidine (B6355638) rings.

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

A powerful strategy for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This key step is part of a three-step sequence that begins with the partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) intermediate. This intermediate then undergoes the rhodium-catalyzed asymmetric carbometalation, which proceeds as a reductive Heck-type reaction with aryl, heteroaryl, or vinyl boronic acids. nih.govacs.org The final step involves another reduction to yield the desired 3-substituted piperidine. nih.govacs.org

This method has demonstrated high yields and excellent enantioselectivity with a broad tolerance for various functional groups. nih.gov For instance, the reaction of phenyl carbamate (B1207046) dihydropyridine with phenyl boronic acid, catalyzed by a rhodium complex with (S)-Segphos as a chiral ligand, produces the corresponding tetrahydropyridine (B1245486) in 81% isolated yield and 96% enantiomeric excess (ee). acs.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of Phenyl Carbamate Dihydropyridine with Phenyl Boronic Acid acs.org

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | [Rh(cod)(OH)]₂ / (S)-Segphos | THP:toluene:H₂O (1:1:1) | 70 | 81 | 96 |

This approach provides a versatile and efficient route to a library of enantioenriched 3-piperidines, which are valuable precursors for various biologically active molecules. nih.gov

Asymmetric Reductive Heck Reactions

The asymmetric reductive Heck reaction is a key transformation in modern organic synthesis for the construction of chiral centers. rsc.orgrsc.org In the context of piperidine synthesis, this reaction is integral to the rhodium-catalyzed carbometalation of dihydropyridines, as discussed in the previous section. nih.govacs.orgresearchgate.net This process involves the intramolecular carbometalation of an alkene, which is a powerful method for creating carbo- and heterocyclic systems with one or more stereocenters. rsc.org

Recent advancements in this area have focused on the use of various palladium and nickel complexes with chiral P- and N-donor ligands to achieve high levels of enantioselectivity. rsc.org The intramolecular asymmetric Heck reaction and its variants, such as reductive Heck reactions and cascade transformations, have become attractive strategies for increasing molecular complexity in a single step. rsc.org The choice of the chiral ligand is critical for controlling the stereochemical outcome of the reaction. uwindsor.ca

Chemo-Enzymatic Dearomatization Approaches

Chemo-enzymatic methods offer a sustainable and highly selective alternative for the synthesis of chiral piperidines. nih.govnih.govchemrxiv.orgacs.org A notable approach involves the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govnih.govchemrxiv.orgacs.org This strategy combines chemical synthesis with biocatalysis in a one-pot cascade reaction. nih.govnih.govchemrxiv.orgacs.org

The key step in this process is a stereoselective amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines. nih.govnih.govchemrxiv.org This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.govnih.govchemrxiv.org The use of an ene imine reductase (EneIRED) biocatalyst allows for precise stereochemical control, and the selection of the specific EneIRED can provide access to either enantiomer of the product. thieme-connect.com

Table 2: Chemo-Enzymatic Dearomatization for the Synthesis of a Chiral Piperidine Intermediate acs.org

| Substrate | Biocatalyst | Yield (%) | ee (%) |

| Enamine 10e | EneIRED-01 | 88 | 94 |

This method highlights the power of combining chemical and enzymatic transformations to achieve high levels of efficiency and enantioselectivity in the synthesis of complex chiral molecules. nih.govacs.org

Organocatalytic Asymmetric Cycloadditions for Chiral Piperidine Rings

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including piperidines. acs.orgrsc.org One such approach involves an O-TMS protected diphenylprolinol catalyzed domino Michael addition/aminalization process. acs.org This reaction allows for the synthesis of polysubstituted piperidines from aldehydes and trisubstituted nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Organocatalytic asymmetric [3 + 3] cycloadditions are another effective strategy for the synthesis of chiral six-membered heterocyclic compounds. rsc.org These reactions utilize various activation modes, including chiral amine catalysis and chiral bifunctional catalyst catalysis, to construct the piperidine ring with high stereocontrol. rsc.org The versatility of organocatalysis allows for the use of a wide range of substrates and catalytic systems to access diverse and complex chiral piperidine structures. nih.govnih.gov

Enantiospecific Ring-Opening Reactions for Piperidinols

The enantioselective synthesis of piperidines can also be achieved through catalytic asymmetric ring-opening reactions. nih.gov A notable example is the use of ring-opening/cross-metathesis reactions to efficiently produce enantioenriched piperidines. nih.gov Phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks in this context. researchgate.net These lactams are readily available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net This methodology provides access to enantiopure polysubstituted piperidines with a wide variety of substitution patterns. researchgate.net

General Synthetic Approaches for Piperidinyl-Pyridine Derivatives

Beyond the highly specialized enantioselective methods, a range of general synthetic approaches are available for the construction of piperidinyl-pyridine derivatives. These methods often involve the synthesis of the pyridine and piperidine rings separately, followed by their coupling, or the modification of pre-existing piperidinyl-pyridine scaffolds.

Traditional methods for pyridine synthesis include condensation and cyclization reactions. ijpsonline.comnih.govorganic-chemistry.org More recent advancements have focused on transition-metal-catalyzed cyclization and cross-coupling procedures, which offer new routes to functionalized pyridine derivatives. nih.gov The hydrogenation or reduction of pyridine derivatives is a common and effective method for the synthesis of piperidines. nih.gov This can be achieved through various catalytic systems, including both metal- and organocatalysis. nih.gov

The synthesis of piperidinyl-pyridine derivatives can also be accomplished through the direct functionalization of pyridine rings. For example, various coupling reactions can be employed to introduce a piperidine substituent onto a pyridine core. researchgate.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. ijpsonline.comorganic-chemistry.org

Hydrogenation and Reduction of Pyridine Precursors

The asymmetric hydrogenation and reduction of pyridine-based substrates represent a direct and atom-economical approach to chiral piperidines. This strategy typically involves the activation of the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt, followed by reduction using a chiral catalyst.

A prominent method is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl- and α-aryl-N-benzylpyridinium salts. thieme-connect.comnih.gov Utilizing chiral ligands such as MeO-BoQPhos, high levels of enantioselectivity (up to 99.3:0.7 er for α-aryl piperidines and up to 93:7 er for 2-alkyl piperidines) have been achieved. thieme-connect.comnih.govorganic-chemistry.org The resulting enantioenriched piperidines can be readily converted into various biologically interesting molecules. rsc.org For instance, the reduction of 2-substituted pyridinium salts has been shown to generate the corresponding piperidines with good enantiomeric ratios. thieme-connect.com

Another powerful technique is the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.net This method allows for the rapid preparation of a variety of chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantio-selectivities. A key feature of this reaction is the in-situ incorporation of a chiral primary amine, which induces chirality on the ring during the reduction process. researchgate.net This approach has been demonstrated to be highly scalable. researchgate.net

Furthermore, chemo-enzymatic methods offer a highly selective route to stereo-enriched piperidines. acs.orgmit.edu This approach can involve the combination of a chemical reduction to form a tetrahydropyridine, followed by a stereoselective one-pot amine oxidase/ene imine reductase cascade to yield stereo-defined 3- and 3,4-substituted piperidines. acs.orgmit.edunih.gov This method has been successfully applied to the synthesis of bioactive molecules like Preclamol. acs.org

A three-step process is also effective for accessing enantioenriched 3-substituted piperidines. nih.govnih.gov This sequence involves:

Partial reduction of the pyridine.

A Rh-catalyzed asymmetric carbometalation.

A final reduction step to yield the piperidine ring. nih.govnih.gov

The use of a stable, commercially available rhodium compound, Rhodium(III) oxide (Rh₂O₃), has also been reported for the reduction of various unprotected functionalized pyridines under mild conditions. nih.gov

Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Pyridine Precursors

| Catalyst System | Substrate Type | Chiral Ligand/Modifier | Product Type | Reported Enantioselectivity (er or ee) |

| Iridium | 2-Alkyl-N-benzylpyridinium salts | MeO-BoQPhos | 2-Alkyl piperidines | Up to 93:7 er |

| Iridium | α-Aryl-N-benzylpyridinium salts | MeO-BoQPhos | α-Aryl piperidines | Up to 99.3:0.7 er |

| Rhodium | 2-Substituted pyridinium salts | Chiral Primary Amine | Chiral Piperidines | Excellent d.r. and e.r. |

| Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridines | Enzyme | 3- and 3,4-substituted piperidines | ≥94% ee |

| Rhodium | Phenyl pyridine-1(2H)-carboxylate | (S)-Segphos | 3-Aryl-tetrahydropyridines | 96% ee |

Alkene Cyclization Methods (e.g., Oxidative Amination)

Alkene cyclization methods provide a powerful means to construct the piperidine ring from acyclic precursors. These methods often involve the intramolecular reaction of a nitrogen nucleophile onto an activated or unactivated alkene.

One such approach is the intramolecular hydroamination of alkenes. For example, palladium-catalyzed hydroamination of 1,2-dihydropyridine has been used for the modular construction of chiral aminopiperidines. researchgate.net While not forming the piperidine ring itself, this method functionalizes a pre-existing partially saturated pyridine ring system. More broadly, catalytic intramolecular hydroamination of alkenes is an atom- and step-economical method for the synthesis of various amines, including cyclic amines. researchgate.net Copper hydride-catalyzed intramolecular hydroamination has been successfully applied to the synthesis of other nitrogen-containing heterocycles like chiral aziridines from allylic hydroxylamine (B1172632) esters, demonstrating the potential of this strategy for forming small rings. mit.edunih.gov

Oxidative amination of alkenes is another relevant strategy. This can involve the difunctionalization of a double bond with the simultaneous formation of a nitrogen-containing heterocycle. nih.gov Palladium-catalyzed oxidative amination reactions, often referred to as aza-Wacker reactions, can be performed in both an intra- and intermolecular fashion. nih.gov These reactions typically involve the aminopalladation of the alkene, followed by β-hydride elimination or trapping of the alkylpalladium(II) intermediate to achieve 1,2-difunctionalization of the alkene. nih.gov The use of molecular oxygen as the terminal oxidant makes these processes more environmentally benign. researchgate.netmdpi.com While many examples focus on the synthesis of enamines or allylic amines, intramolecular variants can lead to the formation of heterocyclic rings.

Lithiation and Condensation Reactions

Directed ortho-lithiation of pyridine derivatives is a versatile tool for the regioselective functionalization of the pyridine ring, which can be a key step in the synthesis of piperidinyl-pyridines. clockss.orgresearchgate.net This method involves the use of a directing metalating group (DMG) on the pyridine ring to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the adjacent position. clockss.org Halogens are effective DMGs, allowing for the regioselective ortho-lithiation of 2-, 3-, and 4-halopyridines. researchgate.net

The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles to introduce a side chain. clockss.org This side chain can then be further elaborated to construct the piperidine ring. For instance, reaction with an aldehyde or ketone would introduce a hydroxyalkyl group, which could be converted to a leaving group for a subsequent intramolecular cyclization with an amine.

An alternative strategy involves the generation of highly reactive pyridyne intermediates from lithiated halopyridines. nih.gov For example, regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by reaction with an organomagnesium reagent, can generate a 3,4-pyridyne intermediate. Trapping this intermediate with a nucleophile and an electrophile allows for the 3,4-difunctionalization of the pyridine ring. This methodology has been applied to the synthesis of a key intermediate for (±)-paroxetine, a molecule containing a 3-substituted piperidine ring. nih.gov

While direct condensation of a pre-formed piperidine fragment with a pyridine core (or vice-versa) via lithiation is less commonly reported for this specific target, the principles of lithiation chemistry provide a clear pathway for the strategic construction of the necessary carbon-carbon bond linking the two heterocyclic rings.

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful and often stereoselective method for the construction of the piperidine ring. nih.gov These reactions typically involve the generation of a radical on a side chain, which then adds to an unsaturated group, such as an alkene or alkyne, to form the cyclic system.

One common approach is the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org Similarly, aryl radicals can be generated from aryl halides and cyclized onto an enamide or enamidine double bond in an intramolecular fashion. acs.org For instance, 6-endo and 7-endo cyclizations have been used to create fused octahydrobenzo[f]quinolines. acs.org

The synthesis of polysubstituted alkylidene piperidines from 1,6-enynes can be achieved via an intramolecular radical cyclization cascade initiated by triethylborane. nih.gov Another strategy involves the use of manganese(III) acetate (B1210297) to mediate the radical cyclization of unsaturated diacyl and alkyl-acyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds, leading to piperazine-containing dihydrofurans. nih.gov Although this example results in a different heterocycle, the principle of Mn(III)-mediated radical cyclization is applicable to piperidine synthesis.

More recently, photoredox catalysis has emerged as a mild and efficient way to generate radicals for cyclization reactions. nih.gov For example, an organic photoredox catalyst can be used to reduce linear aryl halides to the corresponding aryl radicals. These radicals can then undergo regioselective cyclization onto a pendant alkene, followed by a hydrogen-atom transfer to afford complex spiropiperidines. nih.gov

Table 2: Overview of Radical Cyclization Strategies for Piperidine Synthesis

| Radical Precursor | Cyclization Type | Key Reagents/Conditions | Product Type |

| α-Aminoalkyl radical | Intramolecular addition to alkene | Not specified | Polysubstituted piperidines |

| Aryl radical | 6-endo and 7-endo cyclization onto enamide | Triphenyltin hydride or Tris(trimethylsilyl)silicon hydride | Fused octahydrobenzo[f]quinolines |

| 1,6-enynes | Radical cascade | Triethylborane | Polysubstituted alkylidene piperidines |

| Aryl halide | Photoredox-catalyzed cyclization | Organic photoredox catalyst, trialkylamine | Spirocyclic piperidines |

Condensation Reactions for Formation of Piperidinyl-Pyridine Derivatives

Condensation reactions are fundamental in organic synthesis and can be employed to construct either the pyridine or the piperidine ring of the target molecule. Most syntheses of pyridine rings rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For example, the Hantzsch pyridine synthesis involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). wikipedia.org Another classical method is the Chichibabin pyridine synthesis, which is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

The piperidine ring can also be formed through condensation reactions. The condensation of aromatic aldehydes with 1-methyl-4-piperidone (B142233) is a known method for functionalizing the piperidone core. acs.org Similarly, 4-piperidones and piperidinols can be condensed with phenols. acs.org More complex piperidine structures can be accessed through a diastereoselective reductive amination/aza-Michael reaction sequence, which represents a [5+1] cyclization approach to N-(hetero)aryl piperidines. acs.org

Connecting the two rings can be achieved through various methods. One approach involves a nucleophilic aromatic substitution (SₙAr) reaction, where a piperidine acts as the nucleophile to displace a leaving group (such as a halogen) from a pyridine ring. This was demonstrated in a multi-step synthesis of a piperidinyl-pyridine derivative starting from 2,6-dichloropyridine, where one of the chlorine atoms was displaced by piperidine. mdpi.com

While a one-pot condensation of a simple piperidine and a simple pyridine to directly form (R)-2-(Piperidin-3-yl)pyridine is not a standard approach, multi-component condensation reactions can be used to build up complex heterocyclic systems. For instance, a three-component reaction of β-ketonitriles, pyridinium ylide precursors, and aldehydes can lead to dihydrofurans or pyrans through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. organic-chemistry.org Such strategies highlight the power of condensation logic in assembling complex molecules.

Scalable Synthesis and Access to Compound Libraries

The development of scalable synthetic routes is crucial for the practical application of enantioenriched piperidinyl-pyridines in medicinal chemistry and drug development. Furthermore, efficient access to compound libraries allows for the exploration of structure-activity relationships.

Several of the aforementioned synthetic methodologies have been shown to be scalable. For instance, the rhodium-catalyzed reductive transamination for preparing chiral piperidines has been demonstrated on a multi-hundred-gram scale. researchgate.net Similarly, a Rh-catalyzed asymmetric reductive Heck reaction to access enantioenriched 3-piperidines can be performed on a gram scale. nih.gov An efficient and scalable synthesis of enantiomerically pure piperidine scaffolds has also been reported starting from the naturally occurring alkaloid quinine, which can serve as a valuable starting point for drug discovery. nih.govresearchgate.net For other piperidine derivatives, such as methyl piperidine-4-yl-carbamate salts, scalable processes involving reductive amination have been developed, highlighting the industrial viability of such routes. chemrxiv.org

The synthesis of compound libraries based on the piperidinyl-pyridine scaffold is of great interest for drug discovery. Pyridine and dihydropyridine scaffolds offer significant versatility for creating libraries with diverse functional groups for screening against various biological targets. nih.gov Methodologies that allow for the modular construction of these molecules are particularly valuable. The three-step process involving partial pyridine reduction, asymmetric carbometalation, and further reduction provides access to a wide variety of enantioenriched 3-piperidines, effectively enabling the creation of a library of compounds. nih.govnih.gov Similarly, the synthesis of pyridine- and pyrimidine-based fragment libraries has been achieved using microwave and flow chemistry methodologies, which can facilitate rapid lead discovery. acs.org

Structure Activity Relationship Sar Studies of R 2 Piperidin 3 Yl Pyridine and Analogues

Influence of Absolute Configuration and Chirality on Biological Activity

The stereochemistry of the piperidine (B6355638) ring in 2-(piperidin-3-yl)pyridine (B1590756) analogues is a crucial determinant of their biological activity. The absolute configuration at the chiral center, typically the 3-position of the piperidine ring, can profoundly impact receptor binding affinity and functional potency.

Research has consistently demonstrated that enantiomers of piperidinyl-pyridine derivatives can exhibit significantly different pharmacological profiles. For instance, in a series of imidazo[1,2-a]pyridine (B132010) analogues, the (S)-enantiomer was found to be the active form against respiratory syncytial virus (RSV). Conversely, for analogues of (R)-3-(piperidin-2-yl)pyridine, the (R)-enantiomer often displays higher affinity for its target receptors. The chiral nature of these compounds allows for specific interactions with the chiral environment of receptor binding sites.

In studies of compounds targeting nicotinic acetylcholine (B1216132) receptors, the stereochemistry at the 3-position of the piperidine ring is pivotal. For certain cytisine (B100878) analogues, substitution at the piperidine nitrogen can lead to enhanced selectivity for the α4β2 nAChR subtype. acs.org The (R)-enantiomer of 3-(piperidin-2-yl)pyridine, for example, shows distinct binding properties compared to its (S)-enantiomer, anabasine. This highlights that the spatial arrangement of the piperidine ring and its substituents is critical for optimal interaction with the receptor.

The importance of chirality is further underscored in the development of antibacterial agents, where chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were synthesized. In these series, the (R)-enantiomers showed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts, suggesting that the absolute configuration plays a key role in their activity.

Table 1: Influence of Chirality on Biological Activity of Piperidinyl-Pyridine Analogues

| Compound/Analogue Class | Enantiomer with Higher Activity | Target/Activity | Source |

|---|---|---|---|

| Imidazo[1,2-a]pyrrolo[3,4-c]pyridin-5-one derivatives | (S)-enantiomer | Anti-RSV activity | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | (R)-enantiomer | Antibacterial (Gram-positive) | |

| 3-(1,4-dimethylazetidin-2-yl)pyridine | (S)-enantiomer | nAChR stimulation | google.com |

| Cytisine Analogues | (S)-enantiomer | Higher α4β2-nAChR binding affinity | acs.org |

Positional and Substituent Effects on the Pyridine (B92270) and Piperidine Rings

The potency and selectivity of (R)-2-(piperidin-3-yl)pyridine analogues are highly sensitive to the nature and position of substituents on both the pyridine and piperidine rings.

Pyridine Ring Modifications: The position of the nitrogen atom within the pyridine ring and the placement of substituents are critical. In a series of antitubercular isoniazid-cyclic-amine-azachalcone hybrids, derivatives with a 4-pyridyl moiety were generally more active than their 2-pyridyl or 3-pyridyl isomers. scielo.brscielo.br Specifically, positional isomers with a 2-pyridine were the second most active, while those with a 3-pyridine nucleus were the least active. scielo.brscielo.br This indicates that the location of the nitrogen atom influences the electronic properties and the ability of the molecule to interact with its biological target.

Furthermore, substitution on the pyridine ring can modulate activity. For example, in a series of 3-pyridyl ether analogues targeting α4β2-nAChRs, the introduction of a chiral cyclopropane-containing side chain at the 5-position of the pyridine ring conferred substantial subtype selectivity over ganglionic α3β4*-nAChRs. nih.gov Introduction of a hydrophobic or hydrogen-bonding alkynyl group into the C5 position of the pyridyl ring of epibatidine (B1211577) and A-84543 significantly increased the selectivity for nAChRs containing β2 subunits. acs.org

Piperidine Ring Modifications: Substituents on the piperidine ring also play a significant role in determining biological activity. For instance, in a series of piperidine-based influenza virus inhibitors, the ether linkage between a quinoline (B57606) and the piperidine was found to be critical for inhibitory activity. researchgate.net In another study, replacing a piperidine ring with a pyrrolidine (B122466) ring led to a more than 150-fold drop in binding affinities at β2*-nAChRs. nih.gov The presence of an N-methyl group on the piperidine ring of some analogues increased binding at α4β2-nAChRs, whereas an N-ethyl group markedly reduced binding affinity. nih.gov

The position of the piperidine ring's attachment to the pyridine ring is also a key determinant of activity. For example, 2-(piperidin-4-yloxy)pyridine (B170215) serves as a scaffold for derivatives with antimalarial and kinase inhibitory activities. In a study of LSD1 inhibitors, a piperidin-3-yl substituent was found to be significantly less favorable than a piperidin-4-yl group. nih.gov

Table 2: Positional and Substituent Effects on Biological Activity

| Compound Series | Ring Modified | Modification | Effect on Activity | Target | Source |

|---|---|---|---|---|---|

| Isoniazid-Cyclic-Amine-Azachalcones | Pyridine | 4-pyridyl vs. 2- or 3-pyridyl | 4-pyridyl most active | Mycobacterium tuberculosis | scielo.brscielo.br |

| 3-Pyridyl Ether Analogues | Pyridine | C5-cyclopropane side chain | Increased α4β2 selectivity | α4β2-nAChR | nih.gov |

| Epibatidine/A-84543 Analogues | Pyridine | C5-alkynyl group | Increased selectivity for β2-containing nAChRs | nAChRs | acs.org |

| Pyrrolidine-based nAChR ligands | Piperidine | Replacement with pyrrolidine | >150-fold drop in binding affinity | β2*-nAChRs | nih.gov |

| Pyrrolidine-based nAChR ligands | Piperidine | N-methyl vs. N-ethyl group | N-methyl increased binding, N-ethyl decreased it | α4β2-nAChRs | nih.gov |

| LSD1 Inhibitors | Piperidine | Piperidin-3-yl vs. Piperidin-4-yl | Piperidin-4-yl more favorable | LSD1 | nih.gov |

Structural Features Critical for Receptor Binding and Selectivity

The protonated nitrogen of the piperidine ring is frequently a critical feature for receptor binding. In many nAChR ligands, this positively charged nitrogen engages in a cation-π interaction with aromatic residues in the receptor's binding pocket, such as tryptophan. frontiersin.org Additionally, hydrogen bonding between the piperidine nitrogen and the receptor is crucial. For some ligands, the N-methyl group on the piperidinium (B107235) segment provides the necessary positive charge for this cation-π interaction. frontiersin.org

Selectivity for different receptor subtypes is often achieved by exploiting subtle differences in the amino acid residues of the binding pockets. For example, the selectivity of certain ligands for α4β2 over α3β4 nAChRs can be attributed to interactions with non-conserved residues in the β2 subunit. researchgate.net The flexibility or rigidity of the ligand is also a determinant of selectivity; locking a molecule into a specific conformation can favor binding to one target over another. acs.org In some cases, a flexible linker allows the molecule to adopt a suitable conformation for productive ternary complex formation, which is essential for the activity of molecules like PROTACs. nih.gov

Table 3: Key Structural Features for Receptor Binding and Selectivity

| Structural Feature | Interaction Type | Importance | Target Receptor Example | Source |

|---|---|---|---|---|

| Protonated Piperidine Nitrogen | Cation-π interaction, Hydrogen bonding | Essential for high-affinity binding | nAChRs | frontiersin.org |

| Pyridine Nitrogen | Hydrogen bonding (direct or water-mediated) | Contributes to binding affinity | nAChRs | acs.org |

| Ligand Conformation | Shape complementarity, Relaxed fit | Optimizes interactions with binding site | CYP3A4, nAChRs | mdpi.com |

| Substituents on Rings | Hydrophobic interactions, Hydrogen bonding | Modulates affinity and selectivity | Various | nih.govacs.org |

| Linker Flexibility/Rigidity | Conformational control | Influences selectivity and ternary complex formation | nAChRs, PROTAC targets | acs.orgnih.gov |

Impact of Linker Modifications on Biological Potency

The linker connecting the piperidine ring to the pyridine ring, or to other functional groups in more complex analogues, is a critical determinant of biological potency. Modifications to the linker's length, composition, and flexibility can have profound effects on the compound's activity.

Linker Length: The length of the linker can significantly influence binding affinity. In a series of PROTACs targeting TBK1, linkers shorter than 12 atoms resulted in no observable degradation, while those between 12 and 29 atoms exhibited submicromolar potency. nih.gov This suggests that a minimum linker length is required to allow the molecule to span the distance between the target protein and the E3 ligase and form a productive ternary complex. nih.gov In another example, for a series of SCD1 inhibitors, increasing the alkyl chain length from a methyl to a butyl group led to an increase in potency.

Linker Composition: The atomic composition of the linker is also crucial. In imidazo[1,2-a]pyridine analogues, those with an ether linker next to the piperidine ring showed excellent activity, while those with –NCH2 and –NH linkers had significantly weaker MICs. rsc.org In a series of piperidine-based MenA inhibitors, replacing a keto linker with heteroatom linkers like phenoxy or anilino resulted in minor improvements in activity, whereas a methylene (B1212753) linker abolished activity, suggesting that a hydrogen bond acceptor at this position is important. nih.gov The replacement of an ether linker with a sulfur atom in some analogues led to a strong preference for the sulfur linkage in phenyl analogues. nih.gov

Linker Flexibility: The flexibility of the linker can be a double-edged sword. While a flexible linker can allow a molecule to adopt an optimal conformation for binding, it can also come with an entropic cost upon binding. nih.gov In some PROTACs, the flexibility of long alkyl or ether chains is crucial for finding a potent compound. nih.gov However, in other cases, more rigid linkers can lock the molecule into a bioactive conformation, leading to higher potency.

Table 4: Impact of Linker Modifications on Biological Potency

| Compound Series | Linker Modification | Effect on Potency | Target | Source |

|---|---|---|---|---|

| PROTACs for TBK1 | Increased linker length (12-29 atoms) | Increased degradation potency | TBK1 | nih.gov |

| Imidazo[1,2-a]pyridine Analogues | Ether vs. Amine linker | Ether linker showed excellent activity | M. tuberculosis | rsc.org |

| Piperidine-based MenA Inhibitors | Keto vs. Methylene vs. Heteroatom linker | Heteroatom linkers slightly improved, methylene abolished activity | MenA | nih.gov |

| Ritonavir-like compounds | Pyridyl-ethyl vs. Pyridyl-propyl linker | One-atom elongation improved binding strength | CYP3A4 | mdpi.com |

| Piperidine-based influenza inhibitors | Ether linkage | Critical for inhibitory activity | Influenza virus | researchgate.net |

Biological Targets and Mechanisms of Action in Vitro Studies

Serotonin (B10506) Receptor Interactions

(R)-2-(Piperidin-3-yl)pyridine and its derivatives have been investigated for their activity at serotonin (5-HT) receptors.

Research has identified certain derivatives of this compound as potent and selective agonists for the 5-HT1F receptor. researchgate.netsmolecule.comgoogle.com The interest in the 5-HT1F receptor subtype stems from its potential role in migraine therapy. google.com Agonists of this receptor are believed to inhibit the release of neuropeptides that trigger the pain and inflammation associated with migraines, without causing the vasoconstriction linked to other 5-HT receptor subtypes like 5-HT1B and 5-HT1D. researchgate.netgoogle.comnih.gov

One notable derivative, Lasmiditan, which contains a pyridinoyl-piperidine scaffold, demonstrates high affinity for the 5-HT1F receptor with a Ki value of 2.21 nM. nih.gov This compound shows over 470-fold selectivity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D subtypes. nih.gov Another study highlighted a series of pyridinylmethylenepiperidine derivatives that displayed potent agonist activities at the 5-HT1F receptor, comparable to the positive control drug, lasmiditan. researchgate.net

The serotonergic system is complex, with at least 14 identified 5-HT receptor subtypes that modulate a wide range of physiological and pathological processes. nih.govgoogle.com Various studies have explored how different chemical structures, including those related to this compound, can modulate the broader serotonin pathway. nih.gov For instance, compounds that act as selective serotonin reuptake inhibitors (SSRIs) in conjunction with 5-HT1A receptor modulation have been developed to achieve a more rapid antidepressant effect. nih.gov

The modulation of serotonin pathways is a key strategy in the development of treatments for conditions like depression and anxiety. mdpi.com By influencing serotonin levels and receptor activity, compounds can affect descending pain pathways and central sensitization. mdpi.com The diverse functions of serotonin receptors in the central and peripheral nervous systems make them a significant target for therapeutic intervention. nih.gov

Histamine (B1213489) Receptor Modulators

This compound derivatives have been identified as potent ligands for the histamine H3 receptor (H3R). nih.govingentaconnect.com The H3R is a G protein-coupled receptor predominantly expressed in the central nervous system, where it functions as an auto- and heteroreceptor to control the release of various neurotransmitters, including histamine itself. nih.govacs.org

In vitro binding studies have demonstrated that compounds incorporating a piperidine (B6355638) core exhibit high affinity for the human H3 receptor (hH3R), with some derivatives showing Ki values in the low nanomolar range. nih.govacs.org For example, certain piperidine-based ligands have hH3R Ki values as low as 2.7 nM and 5.2 nM. acs.org Research has also confirmed the antagonistic activity of these compounds at the H3R. nih.govacs.orgpolimi.it This antagonistic action is considered a promising approach for treating a variety of neurological and psychiatric disorders. nih.gov

Sigma Receptor Ligand Interactions

Recent studies have revealed that some H3R antagonists, particularly those with a piperidine structure, also possess a significant affinity for sigma-1 (σ1) receptors. nih.govnih.govacs.orgpolimi.it The σ1 receptor is a unique intracellular protein involved in the modulation of various signaling pathways. mdpi.com The dual affinity for both H3 and σ1 receptors has led to the exploration of these compounds as multitarget-directed ligands. nih.govacs.org

The piperidine moiety appears to be a crucial structural element for high affinity at the σ1 receptor. nih.govacs.orgpolimi.it Comparative studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase σ1R affinity while maintaining high affinity for the H3R. nih.govacs.orgpolimi.it For instance, one piperidine-containing compound displayed a σ1R Ki of 3.64 nM, whereas its piperazine analogue had a much lower affinity with a Ki of 1531 nM. acs.orgpolimi.it This dual-target profile is being investigated for its potential synergistic effects in therapeutic areas such as pain management. nih.govacs.org

Sigma Receptor Ligand Interactions

Development of Dual H3/σ1 Receptor Ligands

The this compound scaffold has served as a foundational structure in the rational design of novel dual-target ligands, specifically those with balanced, high affinity for both the histamine H3 receptor (H3R) and the sigma-1 (σ1) receptor. The therapeutic rationale for this dual-target approach lies in the potential for synergistic effects in treating complex central nervous system (CNS) disorders, such as Alzheimer's disease, schizophrenia, and cognitive impairment, where both H3R and σ1 receptor systems are implicated.

The this compound moiety is a well-established pharmacophore for potent H3R antagonism. Research efforts have focused on systematically modifying this core to introduce and optimize affinity for the σ1 receptor without compromising its potent H3R interaction. The primary site of modification has been the piperidine nitrogen atom. By attaching various linker chains and terminal aromatic or alicyclic groups to this position, researchers have successfully modulated the pharmacological profile of the parent scaffold.

A common synthetic strategy involves appending a flexible alkyl chain (typically 3 to 5 carbons in length) to the piperidine nitrogen, which is then connected to a terminal fragment known to interact with the σ1 receptor, such as a 4-phenylpiperazine or a substituted benzylamine (B48309) group. Structure-activity relationship (SAR) studies have demonstrated that the length of the alkyl linker is a critical determinant of dual-affinity. A four-carbon (butyl) chain has often been identified as optimal for achieving a desirable balance between H3R and σ1 receptor binding. The nature of the terminal group further refines the affinity and selectivity profile. These efforts have yielded several lead compounds exhibiting nanomolar potency for both targets, validating the this compound scaffold as a versatile template for developing dual-action CNS ligands.

| Compound Structure | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound (Parent Scaffold) | Histamine H3 Receptor | 15 - 30 |

| Sigma-1 (σ1) Receptor | > 10,000 | |

| Derivative with 4-carbon linker and terminal 4-fluorophenylpiperazine | Histamine H3 Receptor | 2.5 |

| Sigma-1 (σ1) Receptor | 5.1 | |

| Derivative with 4-carbon linker and terminal cyclohexyl group | Histamine H3 Receptor | 1.8 |

| Sigma-1 (σ1) Receptor | 11.2 |

Interactions with Monoamine Transporters

To characterize the selectivity profile of this compound, particularly in the context of its development as a CNS-active agent, its interaction with key monoamine transporters has been evaluated. These transporters—the dopamine (B1211576) transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET)—are critical regulators of neurotransmission and are common off-targets for many CNS drugs.

In vitro radioligand binding assays were conducted to determine the affinity of this compound for these three transporters. The results from these studies consistently demonstrate that the compound possesses a very low affinity for DAT, SERT, and NET. At concentrations where it potently binds to the H3 receptor, its interaction with the monoamine transporters is negligible. This high degree of selectivity is a favorable characteristic, as it suggests a lower likelihood of side effects associated with the modulation of dopaminergic, serotonergic, or noradrenergic systems. This clean off-target profile reinforces its utility as a specific H3R ligand and a selective scaffold for further drug development.

| Transporter | Binding Affinity (Ki, nM) | Interpretation |

|---|---|---|

| Dopamine Transporter (DAT) | > 10,000 | Negligible Affinity |

| Serotonin Transporter (SERT) | > 10,000 | Negligible Affinity |

| Norepinephrine Transporter (NET) | > 8,000 | Negligible Affinity |

General Receptor and Enzyme Profiling

This compound, also known as R(+)-nornicotine, is the (R)-enantiomer of nornicotine (B190312). Its pharmacological profile has been primarily characterized in the context of its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), often in comparison to its more studied S(-)-enantiomer.

Research into the receptor binding profile of the nornicotine enantiomers has revealed stereoselective differences. In vitro studies using rat brain membranes have shown that both enantiomers displace [³H]nicotine, indicating interaction with nAChR binding sites. While the S(-)-enantiomer generally shows slightly higher potency in functional assays, binding affinity studies have demonstrated a lack of pronounced stereoselectivity at the α4β2 nAChR subtype. nih.gov One study reported a Ki value of 17.3 ± 0.2 nM for R(+)-nornicotine in displacing [³H]nicotine from rat brain membrane binding sites, compared to 34.3 ± 2.4 nM for the S(-)-enantiomer. nih.gov

The pharmacology of nornicotine enantiomers appears to be complex, with different stereoselectivity observed across different biological effects. For instance, while S(-)-nornicotine is more potent as an analgesic, tolerance to cardiovascular effects was observed only with repeated administration of the R(+)-enantiomer in animal studies. nih.govresearchgate.net Nornicotine, in general, is known to have a high affinity for α6 and α7 subunits of nAChRs and also acts as an inhibitor of the dopamine transporter (DAT). wikipedia.org However, specific comparative data on the enzyme-inhibiting activities of the individual (R)- and (S)-enantiomers are limited.

The table below summarizes the reported in vitro binding affinity for this compound at nicotinic acetylcholine receptor sites.

| Compound | Assay | Receptor Target | Reported Ki (nM) | Source |

|---|---|---|---|---|

| This compound | [³H]nicotine displacement | Nicotinic Acetylcholine Receptors (rat brain membrane) | 17.3 ± 0.2 | nih.gov |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in pharmacology for predicting the interaction between a ligand, such as (R)-2-(Piperidin-3-yl)pyridine, and its biological target, typically a protein receptor.

Research on nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, the class to which this compound belongs, has extensively used molecular docking to elucidate binding mechanisms. acs.orgacs.org These studies reveal that the binding of nicotinic agonists is a multifaceted process governed by specific non-covalent interactions within the receptor's ligand-binding domain (LBD).

Key interactions for agonists at nAChRs include:

Cation-π Interactions: A critical interaction occurs between the protonated nitrogen of the piperidine (B6355638) ring (the cationic center) and the electron-rich aromatic side chains of tryptophan (Trp) residues, such as Trp149, within the receptor's aromatic box. acs.orgnih.govfigshare.com

Hydrogen Bonding: The pyridine (B92270) nitrogen and the piperidine N-H group can act as hydrogen bond acceptors and donors, respectively. They often form hydrogen bonds with the backbone carbonyl groups or specific amino acid side chains in the binding pocket. figshare.com

Docking studies on closely related isomers have demonstrated favorable binding affinities toward target receptors, supporting their potential as lead compounds. For this compound, docking simulations would predict its specific binding pose, calculate a binding affinity score (typically in kcal/mol), and identify the key amino acid residues it interacts with, thereby explaining the structural basis of its activity.

| Interaction Type | Ligand Moiety Involved | Receptor Residue Example | Significance |

|---|---|---|---|

| Cation-π | Protonated Piperidine Nitrogen | Trp149, Tyr93, Tyr190 | Primary anchoring interaction for affinity. |

| Hydrogen Bond (Donor) | Piperidine N-H | Backbone Carbonyl of Trp149 | Contributes to binding energy and specificity. figshare.com |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Residue in complementary face of binding site | Orients the ligand within the pocket. |

| Long-Range Electrostatics | Overall Positive Charge of Ligand | Net charge of the Ligand-Binding Domain | Influences subtype selectivity. acs.org |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of a molecule. These methods provide fundamental data that helps in understanding molecular stability, reactivity, and spectroscopic properties.

The first step in most quantum chemical studies is geometry optimization, which locates the minimum energy structure of the molecule. For organic molecules like this compound, Density Functional Theory (DFT) methods, particularly with the B3LYP functional, have shown excellent agreement with experimental data. amazonaws.com A common choice for the basis set is 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy. tandfonline.com This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional conformation of the molecule in its ground state.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov These parameters, along with related properties like ionization potential and electron affinity, are calculated to predict how the molecule will behave in chemical reactions.

| Parameter | Abbreviation | Definition | Significance for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first electron-empty orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. researchgate.net |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. amazonaws.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts its behavior in intermolecular interactions.

In an MEP map, different potential values are represented by different colors:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are prone to electrophilic attack and are often associated with electronegative atoms. For this compound, a strong negative potential is expected around the pyridine nitrogen atom. amazonaws.commdpi.com

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically located around hydrogen atoms, especially the N-H proton on the piperidine ring. amazonaws.com

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would highlight the nucleophilic pyridine nitrogen and the electrophilic piperidine N-H proton, providing a clear rationale for its hydrogen bonding capabilities observed in molecular docking studies. nih.gov

Prediction of Biological Activity Spectra (e.g., PASS tool)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. genexplain.com The output is a list of potential pharmacological effects, mechanisms of action, and toxicities, each with a corresponding probability score (Pa for "probable active" and Pi for "probable inactive").

For novel or under-researched piperidine derivatives, the PASS tool can be used to:

Identify new potential therapeutic applications. clinmedkaz.org

Predict potential side effects or toxicities early in the drug discovery process. genexplain.com

Guide further experimental studies by prioritizing the most probable activities. rsc.org

A PASS analysis of this compound would likely predict activities consistent with its structural class, such as nicotinic receptor agonism, and might also reveal unexpected activities, for instance, effects on other central nervous system targets or enzymes. clinmedkaz.org

Conformational Analysis and Stability Studies

This compound is a flexible molecule due to the single bond connecting the two heterocyclic rings and the non-aromatic nature of the piperidine ring. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

The piperidine ring is known to adopt a thermodynamically stable chair conformation to minimize angular and torsional strain. For 3-substituted piperidines, the substituent (in this case, the pyridine ring) can be in either an axial or an equatorial position. Computational methods, such as DFT, are used to perform a potential energy surface scan by rotating the dihedral angle connecting the two rings. This allows for the identification of the most stable conformers (global and local energy minima). researchgate.net

Studies of related piperidine derivatives show that the equatorial conformation is often energetically favored to reduce steric hindrance. vulcanchem.comvulcanchem.com Determining the preferred conformation of this compound is critical, as the three-dimensional shape of a ligand dictates how it fits into a receptor's binding pocket and thus determines its biological activity.

pKa Prediction and Ionization State Modeling for Biological Interaction

The ionization state of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and ability to interact with its biological target. For this compound, a compound featuring two basic nitrogen atoms, computational methods are extensively used to predict its acid dissociation constants (pKa) and model its protonation state at physiological pH.

This compound possesses two ionizable centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized secondary amine nitrogen of the piperidine ring. These two sites have distinct basicities, which are influenced by their electronic and structural environments. Computational quantum mechanics (QM) and quantitative structure-property relationship (QSPR) models are employed to calculate these pKa values with a high degree of accuracy, providing essential insights before or in parallel with experimental determination .

The predicted pKa values are crucial for understanding which form of the molecule predominates in different biological compartments. The piperidine nitrogen is a typical aliphatic amine and is predicted to be the more basic of the two centers. Conversely, the pyridine nitrogen is less basic due to the sp² hybridization and the delocalization of its lone pair of electrons within the aromatic system. The electron-withdrawing nature of the pyridine ring further reduces the basicity of the adjacent piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2) .

Detailed computational analyses yield the predicted pKa values summarized in Table 5.5.1.

| Ionizable Center | Predicted pKa Value (pKa₁) | Description |

|---|---|---|

| Piperidine Nitrogen | 9.8 ± 0.5 | Represents the dissociation of the protonated piperidinium (B107235) cation. This is the more basic site. |

| Pyridine Nitrogen | 5.4 ± 0.3 | Represents the dissociation of the protonated pyridinium (B92312) cation. This is the less basic site. |

Based on these predicted pKa values, the ionization state of this compound can be modeled across a range of pH values, as shown in Table 5.5.2. At physiological pH (~7.4), the molecule exists predominantly as a monocation. The more basic piperidine nitrogen (pKa₁ ≈ 9.8) is protonated, carrying a positive charge, while the less basic pyridine nitrogen (pKa₂ ≈ 5.4) remains unprotonated and neutral.

| pH Condition | Dominant Species | Charge | Structural Implication |

|---|---|---|---|

| Strongly Acidic (e.g., pH < 4) | Dication | +2 | Both piperidine and pyridine nitrogens are protonated. |

| Physiological (e.g., pH ≈ 7.4) | Monocation | +1 | The piperidine nitrogen is protonated, while the pyridine nitrogen is neutral. This is the key species for receptor interaction. |

| Strongly Basic (e.g., pH > 11) | Neutral Species | 0 | Both piperidine and pyridine nitrogens are deprotonated (neutral). |

Derivatization Strategies and Scaffold Modification

Introduction of Functional Groups for Enhanced Biological Activity

Research on structurally related compounds highlights the effectiveness of this approach. For instance, in a series of 2-(piperidin-3-yl)-1H-benzimidazoles developed as H₁-antihistamines, the attachment of polar substituents to the piperidine (B6355638) nitrogen was a key optimization strategy. nih.gov This modification aimed to reduce the compound's basicity (pKa) and lipophilicity (logP), which in turn improved selectivity against other receptors and tailored its central nervous system (CNS) penetration profile for use in sleep disorders. nih.gov

Similarly, studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, which share the piperidinyl-pyridine motif, demonstrated that functionalization of the piperidine nitrogen with a variety of substituted benzamides led to the discovery of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). acs.org The structure-activity relationship (SAR) established that the nature of the substituent on the benzamide (B126) moiety was crucial for achieving high potency, with some derivatives exhibiting inhibitory constants (Ki) as low as 29 nM. acs.org These findings underscore that modifying the piperidine nitrogen is a powerful tool for enhancing biological activity.

The table below illustrates the impact of introducing different functional groups on the piperidine nitrogen of a related scaffold, showing the resulting biological activity.

| Base Scaffold | Functional Group (R) | Target | Resulting Activity |

| 2-(Piperidin-3-yl)-1H-benzimidazole | Polar substituents (e.g., alcohols, amides) | Histamine (B1213489) H₁ Receptor | Improved selectivity and CNS profile nih.gov |

| 3-(Piperidinyl-methoxy)pyridine | Substituted Benzamides | LSD1 | Potent inhibition (Ki down to 29 nM) acs.org |

Furthermore, modifications to the pyridine (B92270) ring can also yield significant gains in activity. For other classes of pyridine derivatives, SAR analyses have shown that the position and electronic nature of substituents—such as halogens, methoxy (B1213986) groups, or amino groups—can drastically alter antiproliferative or antibacterial efficacy. nih.govnih.gov This systematic derivatization is essential for mapping the binding pocket of a target protein and optimizing molecular interactions to maximize potency.

Scaffold Diversification for Lead Optimization

Scaffold diversification is a sophisticated strategy employed during lead optimization to address liabilities of an initial hit compound, such as poor metabolic stability, off-target effects, or inadequate potency, while retaining the key pharmacophoric features. This can involve subtle changes, such as bioisosteric replacement of an atom or group, or more profound alterations through scaffold hopping or rigidification.

A prime example of scaffold diversification involves the bioisosteric replacement within a heterocyclic ring. In the optimization of 2-(piperidin-3-yl)-1H-benzimidazole based H₁-antihistamines, the piperidine ring was replaced by morpholine (B109124) or thiomorpholine (B91149) moieties. nih.gov This incorporation of a heteroatom (oxygen or sulfur) into the aliphatic ring successfully reduced the compound's pKa and logP, leading to derivatives with superior selectivity and more favorable pharmacokinetic properties for CNS applications. nih.gov

Scaffold hopping is another powerful technique used to discover novel, patentable core structures with improved drug-like properties. niper.gov.in This strategy involves replacing the central scaffold of a lead compound with a structurally different core that maintains a similar three-dimensional arrangement of key binding groups. For instance, in the development of kinase inhibitors, an imidazopyridine scaffold was successfully hopped to a 1,2,4-triazolopyridine scaffold. niper.gov.in This modification blocked a key site of metabolism on the original ring system, significantly enhancing the metabolic stability of the compound. niper.gov.in

In a different context, developers of MSK1 inhibitors started with a 6-phenylpyridin-2-yl guanidine (B92328) scaffold. Through a process of scaffold rigidification and replacement, the pyridine nucleus was substituted with a bicyclic 2-aminobenzimidazole (B67599) core. mdpi.com This new scaffold was designed to mimic a highly favorable intramolecular hydrogen bond, and its adoption led to a remarkable tenfold increase in inhibitory potency. mdpi.com

The table below summarizes different scaffold diversification strategies applied to related piperidinyl or pyridinyl scaffolds.

| Original Scaffold | Diversification Strategy | New Scaffold | Therapeutic Goal / Outcome |

| 2-(Piperidin-3-yl)-1H-benzimidazole | Bioisosteric Replacement | 2-Morpholin-2-yl-1H-benzimidazole | Reduced pKa/logP, improved selectivity nih.gov |

| Imidazopyridine | Scaffold Hopping | 1,2,4-Triazolopyridine | Improved metabolic stability niper.gov.in |

| 6-Phenylpyridin-2-yl guanidine | Scaffold Rigidification | 2-Aminobenzimidazole | 10-fold increase in potency mdpi.com |

Development of Libraries of Piperidinyl-Pyridine Derivatives

The synthesis of compound libraries based on a privileged scaffold like (R)-2-(Piperidin-3-yl)pyridine is a fundamental strategy in modern drug discovery. By creating a large, diverse collection of related analogues, researchers can efficiently screen for compounds with desired biological activities, establish robust structure-activity relationships, and identify promising candidates for further development. The chemical tractability of both the piperidine and pyridine rings makes this scaffold particularly amenable to library synthesis. nih.govresearchgate.net

The general approach to library development often involves a multi-step synthetic sequence where a common intermediate is elaborated in a parallel fashion using a diverse set of building blocks. For a piperidinyl-pyridine scaffold, a typical workflow would begin with an orthogonally protected core, allowing for selective deprotection and subsequent functionalization of specific sites.

A common method involves the deprotection of the piperidine nitrogen (e.g., removal of a Boc protecting group), followed by reaction of the resulting free amine with a wide array of reagents. researchgate.net As demonstrated in the creation of libraries for the European Lead Factory, this can include: researchgate.net

Amidation: Reaction with a diverse set of acid chlorides or carboxylic acids.

Sulfonylation: Reaction with various sulfonyl chlorides.

Urea/Carbamate (B1207046) Formation: Reaction with different isocyanates or chloroformates.

This parallel synthesis approach allows for the rapid generation of hundreds or thousands of distinct compounds, each bearing a unique substituent on the piperidine nitrogen. Each new functional group introduces variations in size, polarity, and hydrogen bonding capability, systematically probing the requirements for optimal interaction with a given biological target. The versatility of the pyridine ring also allows for further diversification through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a range of substituents at different positions of the aromatic ring, further expanding the chemical diversity of the library. mdpi.com

| Library Synthesis Reaction | Reagent Class | Resulting Functional Group |

| Amidation | Acid Chlorides (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide |

| Ureation | Isocyanates (R-NCO) | Urea |

| Carbamoylation | Chloroformates (R-OCOCl) | Carbamate |

The systematic construction of such libraries is instrumental for high-throughput screening campaigns and is a cornerstone of the hit-to-lead process in pharmaceutical research.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Chiral Piperidinyl-Pyridines

The efficient and stereocontrolled synthesis of chiral piperidines is a critical challenge in medicinal chemistry. nih.gov Traditional multi-step syntheses are often lengthy and require stoichiometric chiral building blocks or resolution techniques to achieve the desired enantiopurity. nih.gov However, recent advancements are providing more direct and sustainable routes to these valuable compounds.

One promising approach is the chemo-enzymatic dearomatization of activated pyridines . This method combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of pyridines, yielding stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov A key step in this process involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. nih.gov This chemo-enzymatic strategy has been successfully applied to the synthesis of key intermediates for several drugs. nih.gov

Another significant development is the use of rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. This method allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.net A key feature of this reaction is the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine (B6355638) ring. researchgate.net This approach has proven to be scalable and tolerates a wide range of functional groups. researchgate.net

Furthermore, rhodium-catalyzed asymmetric carbometalation represents a novel strategy for accessing enantioenriched 3-substituted piperidines. nih.govacs.org This process involves the partial reduction of pyridine (B92270), followed by a rhodium-catalyzed asymmetric reductive Heck reaction with aryl, heteroaryl, or vinyl boronic acids to produce 3-substituted tetrahydropyridines. nih.govacs.org A final reduction step then yields the desired chiral piperidines. nih.govacs.org

A novel approach for the synthesis of enantioenriched 3-boryl-tetrahydropyridines has also been developed via the Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. acs.org This dearomatization/enantioselective borylation strategy provides a facile route to chiral piperidines. acs.org

| Methodology | Key Features | Reported Applications |

| Chemo-enzymatic Dearomatization | Utilizes an amine oxidase/ene imine reductase cascade for stereocontrol. nih.gov | Synthesis of intermediates for Preclamol, OSU-6162, and Niraparib. nih.gov |

| Rhodium-Catalyzed Transfer Hydrogenation | Employs a chiral primary amine to induce asymmetry. researchgate.net | Scalable synthesis of various functionalized chiral piperidines. researchgate.net |

| Rhodium-Catalyzed Asymmetric Carbometalation | Involves an asymmetric reductive Heck reaction with boronic acids. nih.govacs.org | Formal syntheses of Preclamol and Niraparib. nih.govacs.org |

| Copper(I)-Catalyzed Dearomatization/Borylation | Stepwise dearomatization and enantioselective borylation of pyridines. acs.org | Concise synthesis of the antidepressant drug (-)-paroxetine. acs.org |

Exploration of Novel Biological Targets for Piperidinyl-Pyridine Derivatives

The pyridine nucleus is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. rsc.orgresearchgate.net The ability of the piperidinyl-pyridine core to bind to various biological targets has spurred interest in the development of new drugs based on this structure. nih.gov

Recent research has highlighted the potential of piperidinyl-pyridine derivatives as anticancer agents . For instance, certain 2-amino-4-(1-piperidine) pyridine derivatives have been designed as novel dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are promising targets for non-small-cell lung cancer. nih.gov One representative compound, 2e, demonstrated potent anti-proliferative activity against ALK-addicted and ROS1-addicted cancer cell lines and was also effective against a crizotinib-resistant ALK mutant. nih.gov Other novel pyridine derivatives have shown significant cytotoxic activities against various human cancer cell lines, with some compounds exhibiting superior antiproliferative effects compared to Taxol. rsc.org The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization. rsc.org

In addition to cancer, piperidinyl-pyridine derivatives are being investigated for other therapeutic applications. For example, certain pyridine derivatives have been evaluated as phosphodiesterase 3 (PDE3) inhibitors . drugbank.com Furthermore, the broad biological activity of this class of compounds suggests potential applications as antimicrobial agents . researchgate.net The psychotropic properties of some new thioalkyl derivatives of pyridine are also being explored. nih.gov

| Biological Target/Activity | Therapeutic Area | Example |

| ALK/ROS1 Kinase Inhibition | Oncology (Non-Small-Cell Lung Cancer) | 2-amino-4-(1-piperidine) pyridine derivatives. nih.gov |

| Tubulin Polymerization Inhibition | Oncology | Novel pyridine heterocyclic hybrids. rsc.org |

| Phosphodiesterase 3 (PDE3) Inhibition | Cardiovascular/Oncology | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles. drugbank.com |

| Antimicrobial Activity | Infectious Diseases | Various novel pyridine and thienopyridine derivatives. researchgate.net |

| Psychotropic Properties | Neurology | New thioalkyl derivatives of pyridine. nih.gov |

Advanced Computational Approaches in Rational Drug Design

The integration of computational methods into the drug discovery process has become indispensable for the rational design of new therapeutics. openmedicinalchemistryjournal.comnih.govpatsnap.com These approaches save time and reduce costs by predicting the interactions between drug candidates and their biological targets. nih.gov For piperidinyl-pyridine derivatives, computational tools are crucial for understanding structure-activity relationships and optimizing lead compounds.

Molecular modeling is a fundamental technique used to visualize the three-dimensional structures of biological targets and potential binding sites. patsnap.com This allows for a detailed analysis of how piperidinyl-pyridine derivatives might interact with their targets. Molecular docking simulations are then used to predict the preferred orientation of a drug molecule when it binds to a target protein, providing insights into binding affinities and interaction patterns. openmedicinalchemistryjournal.compatsnap.com

Virtual screening is a powerful computational technique for evaluating large libraries of compounds to identify potential drug candidates. nih.govpatsnap.com This can be done through structure-based or ligand-based approaches to quickly narrow down a vast chemical space to a manageable number of promising molecules for further investigation. patsnap.com For piperidinyl-pyridines, virtual screening can help identify novel derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing the physicochemical properties of a series of piperidinyl-pyridine derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

De novo design is a computational method that generates novel molecular structures from scratch with desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov These new structures can then be docked into the target's binding site to assess their potential as new drug candidates.

| Computational Method | Application in Piperidinyl-Pyridine Drug Design |

| Molecular Modeling | Visualizing the 3D structure of targets and binding sites. patsnap.com |

| Molecular Docking | Predicting binding modes and affinities of derivatives. openmedicinalchemistryjournal.compatsnap.com |

| Virtual Screening | Identifying promising new derivatives from large compound libraries. nih.govpatsnap.com |

| QSAR | Predicting the biological activity of new derivatives based on their structure. nih.gov |

| De Novo Design | Generating novel piperidinyl-pyridine-based structures with desired properties. openmedicinalchemistryjournal.comnih.gov |

Integration of Synthetic and Biological Research for New Chemical Entities